N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the chlorobenzyl and hexahydroquinazolinone moieties in its structure suggests potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multiple steps:
Formation of the Hexahydroquinazolinone Core: This can be achieved by the cyclization of appropriate precursors such as anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions.
Thioether Formation: The hexahydroquinazolinone intermediate is then reacted with a thiol compound, such as 2-mercaptoacetic acid, under conditions that promote thioether bond formation.
N-Alkylation: The final step involves the alkylation of the nitrogen atom with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate or sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide depends on its biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the quinazolinone moiety suggests it could inhibit enzymes involved in DNA replication or repair, while the chlorobenzyl group might enhance its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one, which also exhibit diverse biological activities.
Thioacetamide Derivatives: Compounds such as N-(2-chlorobenzyl)-2-(methylthio)acetamide, which share structural similarities and potential pharmacological properties.
Uniqueness
N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is unique due to the combination of the quinazolinone and chlorobenzyl moieties, which may confer enhanced biological activity and specificity compared to other similar compounds. Its specific structure allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c18-13-7-3-1-5-11(13)9-19-15(22)10-24-16-12-6-2-4-8-14(12)20-17(23)21-16/h1,3,5,7H,2,4,6,8-10H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQSAKWZFPRRLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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